molecular formula C15H17ClFN3O2S B180881 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- CAS No. 86798-19-8

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-

Cat. No. B180881
CAS RN: 86798-19-8
M. Wt: 357.8 g/mol
InChI Key: WOCHJXWAIMNVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in disease progression.

Biochemical And Physiological Effects

Studies have shown that 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can exert various biochemical and physiological effects. These include anti-inflammatory, anti-tumor, and neuroprotective activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- in lab experiments is its high potency and selectivity. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the research and development of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-. These include the identification of new targets for the compound, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases.
In conclusion, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in various diseases.

Synthesis Methods

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can be achieved through various methods. One such method involves the reaction between 4-chloro-2-fluoro-5-(1-methylethoxy)benzaldehyde and 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The resulting product can be further treated with thioacetic acid to obtain the desired compound.

Scientific Research Applications

The potential therapeutic applications of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- have been extensively studied in recent years. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders.

properties

CAS RN

86798-19-8

Product Name

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-

Molecular Formula

C15H17ClFN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one

InChI

InChI=1S/C15H17ClFN3O2S/c1-9(2)22-13-8-12(11(17)7-10(13)16)20-14(21)18-5-3-4-6-19(18)15(20)23/h7-9H,3-6H2,1-2H3

InChI Key

WOCHJXWAIMNVLX-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl

Other CAS RN

86798-19-8

Origin of Product

United States

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